Hydroxy Iloperidone-d4
Description
Contextual Significance of Deuterated Drug Metabolites in Pharmaceutical Sciences
Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), have profound significance in pharmaceutical sciences. wikipedia.org This significance stems primarily from the "kinetic isotope effect" (KIE), where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. nih.govsplendidlab.com This property has two major applications: therapeutic drug development and bioanalytical research.
In therapeutic development, selectively replacing hydrogen with deuterium at sites of metabolism can slow down the metabolic process. researchgate.net This can lead to improved pharmacokinetic profiles, such as a longer drug half-life, which may allow for less frequent dosing. nih.govsplendidlab.com Furthermore, deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites and thereby enhancing the safety profile of a drug. researchgate.netcdnsciencepub.comnih.gov This strategy, sometimes called a "deuterium switch," has been successfully used to create new, improved versions of existing drugs. researchgate.netnih.gov
In bioanalytical research, deuterated compounds, including deuterated drug metabolites, are invaluable as internal standards for quantitative analysis, particularly in mass spectrometry (MS) based methods like liquid chromatography-mass spectrometry (LC-MS). texilajournal.comclearsynth.comnuvisan.com An ideal internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and ionization efficiency, which is crucial for the accuracy and precision of the analytical method. aptochem.comtexilajournal.com Since deuterated standards have nearly identical chemical and physical properties to the non-deuterated analyte but a different mass, they are the preferred choice for quantifying drugs and their metabolites in complex biological matrices like blood and plasma. aptochem.comacanthusresearch.com
Overview of Iloperidone (B1671726) Biotransformation and the Research Relevance of Hydroxy Iloperidone as a Key Metabolite
Iloperidone is an atypical antipsychotic agent that undergoes extensive metabolism in the liver. texas.gov Its biotransformation occurs primarily through three main pathways:
Hydroxylation: Mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, this pathway produces the metabolite P95. drugbank.compsychopharmacologyinstitute.com
Carbonyl Reduction: This pathway leads to the formation of Hydroxy Iloperidone, also known as P88. drugbank.comtandfonline.comfda.gov
O-demethylation: Mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. texas.govpsychopharmacologyinstitute.com
The plasma concentration of Hydroxy Iloperidone is substantial. In individuals who are extensive metabolizers via the CYP2D6 pathway, the P88 metabolite accounts for approximately 19.5% to 20% of the total drug-related material in the plasma at steady-state. texas.govtandfonline.com This contribution is even higher, at around 34%, in poor CYP2D6 metabolizers. texas.govtandfonline.com Given its activity and significant plasma exposure, understanding the pharmacokinetics of Hydroxy Iloperidone is crucial for fully characterizing the clinical pharmacology of Iloperidone.
| Metabolic Pathway | Enzyme | Primary Metabolite | Metabolite Code |
|---|---|---|---|
| Carbonyl Reduction | Cytosolic Reductase | Hydroxy Iloperidone | P88 |
| Hydroxylation | CYP2D6 | - | P95 |
| O-demethylation | CYP3A4 | - | P89 |
Rationale for Deuterium Labeling Strategies in Investigating Drug Metabolism and Pharmacokinetics
The investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to drug development. researchgate.netamericanpharmaceuticalreview.com Deuterium labeling strategies are central to modern DMPK studies for several reasons.
Firstly, deuterium-labeled compounds serve as the gold standard for internal standards in quantitative bioanalysis. scispace.comnih.gov When measuring the concentration of a drug or its metabolite, such as Hydroxy Iloperidone, in a biological sample, an internal standard is added at a known concentration. aptochem.com A deuterated internal standard like Hydroxy Iloperidone-d4 behaves almost identically to the non-labeled Hydroxy Iloperidone during extraction from the biological matrix and during chromatographic separation. acanthusresearch.com However, due to its higher mass, it is easily distinguished by the mass spectrometer. aptochem.com This co-eluting, mass-differentiated standard allows for highly accurate and reproducible quantification by correcting for potential sample loss or variability in instrument response. clearsynth.comscispace.com
Secondly, deuterium labeling is a powerful tool for elucidating metabolic pathways. cdnsciencepub.comsymeres.com By administering a deuterium-labeled version of a drug, researchers can trace the fate of the molecule and its metabolites throughout the body. nih.gov The unique mass signature of the deuterated fragments in mass spectrometry helps to identify novel or unexpected metabolic products and to understand the mechanisms of biotransformation. researchgate.net
Properties
Molecular Formula |
C₂₄H₂₅D₄FN₂O₄ |
|---|---|
Molecular Weight |
432.52 |
Synonyms |
4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methylbenzenemethanol-d4; P 88-d4; P 88-8991-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Hydroxy Iloperidone D4
Approaches to Deuterium (B1214612) Incorporation in Hydroxy Iloperidone-d4 Synthesis
The synthesis of this compound, an isotopically labeled version of a key metabolite of Iloperidone (B1671726), is primarily driven by its application as an internal standard in pharmacokinetic studies and bioanalytical assays. uantwerpen.beresearchgate.netthermofisher.com The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise quantification by mass spectrometry without altering the compound's chemical properties. nih.gov The synthetic strategies are designed to introduce deuterium at specific, metabolically stable positions.
Chemical Synthetic Pathways for Site-Specific Deuteration
Site-specific deuteration is most reliably achieved by employing deuterated building blocks in a convergent synthesis. This approach offers precise control over the location and number of deuterium atoms incorporated into the final molecule. The synthesis of Iloperidone itself typically involves the N-alkylation of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole with a substituted phenoxypropyl halide. google.comthieme-connect.de To produce this compound, this general pathway can be adapted by introducing deuterated synthons.
One plausible strategy involves the deuteration of the piperidine (B6355638) ring, a common site for isotopic labeling. nih.gov The synthesis could begin with a commercially available deuterated piperidone, which is then converted to the required 6-fluoro-3-(4-piperidyl-d4)-1,2-benzisoxazole intermediate. This deuterated intermediate is then coupled with 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone. The final step involves the reduction of the acetyl group to a hydroxyl group, yielding this compound. The reduction of the ketone can be achieved using standard reducing agents, a process that has been documented for preparing Iloperidone metabolites. google.com
Alternatively, deuteration can be targeted at the propyl chain or the methoxy (B1213986) group on the phenyl ring by starting with appropriately deuterated precursors, such as a deuterated 1-(4-hydroxy-3-methoxyphenyl)ethanone. The choice of deuteration site depends on the intended application, with labeling often focused on positions not susceptible to metabolic exchange, ensuring the stability of the isotopic label in vivo.
| Precursor Approach | Key Deuterated Intermediate | Rationale |
| Piperidine Labeling | 6-fluoro-3-(4-piperidyl-d4)-1,2-benzisoxazole | Introduces deuterium on the piperidine moiety, a common 'privileged' structure in pharmaceuticals. nih.gov |
| Phenyl Ring Labeling | 1-(4-hydroxy-3-methoxy-d3-phenyl)ethanone-d1 | Targets the methoxy and alpha-keto positions on the phenyl ring side-chain. |
Advanced Deuterium Exchange Reactions and Catalytic Methods
Late-stage deuteration via hydrogen isotope exchange (HIE) reactions presents an atom-economical alternative to multi-step synthesis involving deuterated precursors. nih.gov These methods introduce deuterium directly into the fully formed Hydroxy Iloperidone molecule or its immediate precursor, Iloperidone.
Transition Metal-Catalyzed HIE: Homogeneous and heterogeneous transition metal catalysts are widely used for H/D exchange. Catalysts based on palladium (Pd), platinum (Pt), rhodium (Rh), or iridium (Ir) can facilitate the exchange of C-H bonds with a deuterium source, typically deuterium oxide (D₂O). nih.govresearchgate.net For a molecule like Hydroxy Iloperidone, different catalysts can offer regioselectivity. For instance, palladium catalysts often favor exchange at aliphatic C-H bonds, such as those on the piperidine ring or the propyl chain, whereas platinum catalysts can be more effective for aromatic positions. nih.gov
Photoredox Catalysis: Photoredox-mediated protocols have emerged as powerful tools for the selective deuteration of C(sp³)–H bonds adjacent to nitrogen atoms. princeton.edu This method could be highly effective for deuterating the α-amino C-H bonds of the piperidine ring in Hydroxy Iloperidone. nih.gov The reaction typically uses a photocatalyst, a light source, and D₂O as the deuterium source, proceeding under mild conditions. nih.govprinceton.edu
| Method | Catalyst/Reagent | Target Site | Advantage |
| Heterogeneous Catalysis | Pd/C or Pt/C in D₂O | Piperidine C-H, Aromatic C-H | Operational simplicity, catalyst recyclability. researchgate.net |
| Homogeneous Catalysis | Iridium or Ruthenium complexes | Directed C-H bonds (e.g., ortho to a directing group) | High regioselectivity for specific positions. |
| Photoredox Catalysis | Organic dye or Iridium complex with D₂O | α-amino C-H bonds of the piperidine ring | Mild reaction conditions, high selectivity for amine-adjacent sites. nih.govprinceton.edu |
Spectroscopic and Chromatographic Characterization for Isotopic Purity and Structural Integrity
Rigorous analytical characterization is essential to confirm the successful synthesis of this compound. This involves verifying the correct molecular structure, determining the precise location of the deuterium labels, and quantifying the isotopic purity and enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose. uantwerpen.beasianpubs.org
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectrometry for Structural Elucidation and Deuterium Location
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for locating deuterium atoms. In ¹H NMR spectroscopy, the incorporation of deuterium results in the disappearance or significant reduction in the intensity of the signal corresponding to the proton that has been replaced. nih.gov For this compound, if the deuteration occurs on the piperidine ring, the proton signals for the deuterated positions would be absent.
¹³C NMR spectroscopy provides complementary information. A carbon atom bonded to deuterium exhibits a characteristic triplet splitting pattern (due to the spin-1 nucleus of deuterium) and a noticeable upfield shift in its resonance compared to a carbon bonded to a proton. washington.edu Deuterium (²H) NMR can also be used, showing a signal at the chemical shift corresponding to the labeled position.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of C-D bonds. The stretching vibration of a C-D bond appears in a distinct region of the IR spectrum (approximately 2100–2300 cm⁻¹) which is significantly lower than that of a C-H bond (approximately 2800–3000 cm⁻¹). cdnsciencepub.com The appearance of absorption bands in this C-D stretching region, coupled with the diminished intensity of corresponding C-H bands, provides strong evidence of successful deuteration. cdnsciencepub.com
| Technique | Expected Observation for this compound | Information Gained |
| ¹H NMR | Disappearance/attenuation of proton signals at deuterated positions. | Location and extent of deuteration. |
| ¹³C NMR | Upfield shift and triplet splitting for deuterated carbons. | Confirmation of C-D bond formation at specific carbons. |
| IR Spectroscopy | New absorption bands in the 2100-2300 cm⁻¹ region. | Confirmation of the presence of C-D bonds. |
High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Confirmation
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and assessing the isotopic purity of this compound. thermofisher.com It provides an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula.
The primary role of MS in this context is to verify the mass shift resulting from deuterium incorporation. The molecular weight of this compound should be approximately 4 atomic mass units higher than its non-deuterated counterpart. HRMS can distinguish this from the parent compound and other potential impurities with high confidence.
Furthermore, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard technique for which this compound is synthesized as an internal standard. researchgate.netnih.gov In these assays, the instrument monitors specific mass-to-charge (m/z) transitions for both the analyte (Hydroxy Iloperidone) and the deuterated internal standard (this compound). uantwerpen.beresearchgate.net The analysis of the synthesized standard by MS also allows for the determination of isotopic distribution and enrichment, ensuring that the material is suitable for its intended use in quantitative bioanalysis. thermofisher.com
| Analysis | Technique | Purpose | Expected Result for this compound |
| Molecular Formula Confirmation | HRMS (e.g., TOF, Orbitrap) | To verify the exact mass and elemental composition. | Measured mass consistent with the theoretical mass of C₂₄H₂₅D₄FN₂O₄. |
| Isotopic Purity Assessment | LC-MS | To determine the percentage of the d4 species versus d0, d1, d2, d3, etc. | High percentage (>98%) of the d4 isotopologue. |
| Quantitative Application | LC-MS/MS | Use as an internal standard for bioanalytical assays. | A distinct and clean precursor-product ion transition, shifted by ~4 Da from the non-deuterated analyte. thermofisher.com |
Advanced Bioanalytical Methodologies for Hydroxy Iloperidone D4 in Biological Samples
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Quantification.
Liquid chromatography coupled with mass spectrometry (LC-MS), and more specifically tandem mass spectrometry (LC-MS/MS), stands as the cornerstone for the quantitative analysis of Hydroxy Iloperidone-d4 in biological samples. This preference is attributed to the exceptional sensitivity and selectivity offered by LC-MS/MS, which is crucial when dealing with the typically low concentrations of metabolites in complex biological fluids. oup.com The LC component separates this compound from other matrix components and potential metabolites, while the MS/MS detector provides unambiguous identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. oup.com
In a typical LC-MS/MS workflow for this compound, the sample extract is injected into the liquid chromatograph. A reversed-phase C18 or similar column is often employed to separate the analyte from more polar or less polar compounds present in the matrix. scispace.com The eluent from the LC column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules of the analyte. These ions are then guided into the mass analyzer. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is frequently used. scispace.com In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This high specificity minimizes interferences from the biological matrix, leading to a high signal-to-noise ratio and, consequently, low limits of detection.
The optimization of chromatographic conditions is a critical step in developing a robust bioanalytical method for this compound. Key parameters that are systematically adjusted include the mobile phase composition (including organic modifier and pH), column chemistry, column temperature, and flow rate. The goal is to achieve a sharp, symmetrical peak for this compound, with adequate retention to separate it from the void volume and any interfering matrix components, all within a reasonable analysis time. libretexts.orgnih.gov
A unique consideration when working with deuterated analogs is the Chromatographic Deuterium (B1214612) Effect (CDE), where the deuterated compound may exhibit a slightly different retention time compared to its non-deuterated counterpart. nih.gov This phenomenon is particularly relevant in reversed-phase chromatography, where deuterated compounds often elute slightly earlier than their non-deuterated analogs. acs.org The CDE is attributed to the subtle differences in physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and van der Waals interactions with the stationary phase. oup.comcchmc.org
The magnitude of the CDE can be influenced by several factors, including the number and position of deuterium atoms in the molecule, the chromatographic conditions (e.g., mobile phase composition and temperature), and the stationary phase chemistry. oup.com While often minimal, it is crucial to assess the CDE during method development to ensure that the deuterated internal standard (if used) and the analyte co-elute as closely as possible. Significant separation between the analyte and its deuterated internal standard can potentially lead to differential matrix effects, which could compromise the accuracy of quantification. scispace.com In some cases, adjusting the mobile phase composition or temperature can minimize the CDE. For instance, using a different organic modifier or altering the gradient profile may help to reduce the retention time difference between the deuterated and non-deuterated compounds.
| Factor | Description | Consideration for this compound Analysis |
|---|---|---|
| Number of Deuterium Atoms | A higher number of deuterium atoms can lead to a more pronounced CDE. | The d4-label in this compound may result in a noticeable, albeit likely small, retention time shift compared to the unlabeled form. |
| Position of Deuteration | The location of the deuterium atoms within the molecule can affect its interaction with the stationary phase. | The specific placement of the four deuterium atoms in this compound will influence the magnitude of the CDE. |
| Chromatographic Conditions | Mobile phase composition (organic modifier, pH), temperature, and flow rate can all impact the CDE. | Systematic optimization of these parameters is necessary to minimize the retention time difference between this compound and any non-deuterated analog. |
| Stationary Phase Chemistry | The type of stationary phase (e.g., C18, phenyl-hexyl) can influence the separation of deuterated and non-deuterated compounds. | Screening different column chemistries may be beneficial to find a stationary phase that minimizes the CDE. |
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its high accuracy and precision. wikipedia.orgnih.gov This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), which in this case would be this compound itself, to quantify a non-deuterated version of the analyte, or vice-versa. The fundamental principle of IDMS is the addition of a known amount of the isotopically labeled standard to the unknown sample at the earliest stage of sample preparation. youtube.com
The SIL-IS is chemically identical to the analyte of interest, but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). youtube.com Because the SIL-IS and the analyte have nearly identical physicochemical properties, they behave similarly during all subsequent sample preparation steps, including extraction, derivatization (if any), and chromatography. nih.gov Any loss of analyte during these procedures will be accompanied by a proportional loss of the SIL-IS.
During the MS analysis, the instrument distinguishes between the analyte and the SIL-IS based on their mass difference. The ratio of the signal intensity of the analyte to that of the SIL-IS is then used to calculate the concentration of the analyte in the original sample. This ratio remains constant regardless of sample loss during workup, thus correcting for variations in extraction recovery and matrix effects. scispace.com The use of a SIL-IS like this compound significantly improves the robustness and reliability of the quantitative method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis and Derivatization Strategies.
While LC-MS/MS is the predominant technique for the analysis of non-volatile compounds like Hydroxy Iloperidone (B1671726), Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool, particularly if the analyte can be made volatile. mdpi.com For a compound like this compound, which contains a polar hydroxyl group, direct analysis by GC-MS is generally not feasible due to its low volatility and potential for thermal degradation in the hot GC inlet. nih.gov
To overcome this limitation, a derivatization step is typically required to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. researchgate.net Common derivatization strategies for hydroxyl groups include:
Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.gov The resulting TMS ether is significantly more volatile and amenable to GC-MS analysis.
Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or an acyl halide, to form an ester. This also increases the volatility of the compound.
Alkylation: This method introduces an alkyl group to the hydroxyl moiety, forming an ether.
Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized this compound from other components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and quantification. GC-MS can offer high chromatographic resolution and, with mass spectrometric detection, provides excellent sensitivity and specificity. nih.govresearchgate.net
Method Validation Strategies for Quantitative Analysis in Research Settings (e.g., linearity, accuracy, precision).
A crucial aspect of any quantitative bioanalytical method is its validation, which ensures that the method is reliable and reproducible for its intended purpose. nih.gov Method validation is performed according to established guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eu The key parameters evaluated during method validation include:
Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is constructed by analyzing a series of standards at different known concentrations. The relationship between concentration and response is typically evaluated using a linear regression model.
Accuracy: This refers to the closeness of the measured concentration to the true or nominal concentration. ajpsonline.com It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the measured values to the known concentrations. The accuracy is usually expressed as the percentage of the nominal value.
Precision: This describes the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. ajpsonline.com Precision is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). It is assessed at both the intra-day (within a single analytical run) and inter-day (across different days) levels.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to provide results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
Other important validation parameters include selectivity (the ability to differentiate and quantify the analyte in the presence of other components), the lower limit of quantification (LLOQ), stability of the analyte in the biological matrix under different storage and handling conditions, and matrix effect. inotiv.com
Sample Preparation Techniques for Diverse Biological Matrices (e.g., in vitro incubation media, animal tissues).
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest, thereby improving the sensitivity and robustness of the analytical method. slideshare.net The selection of the most appropriate technique depends on the nature of the biological matrix, the physicochemical properties of this compound, and the analytical method being used.
For in vitro incubation media , such as those from studies using liver microsomes or hepatocytes, the sample matrix is relatively clean compared to in vivo samples. researchgate.net A simple protein precipitation (PPT) step is often sufficient. mdpi.com This involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, to the sample to denature and precipitate the proteins. After centrifugation, the clear supernatant containing this compound is collected for analysis.
For more complex matrices like animal tissues , a more rigorous sample preparation approach is usually necessary. msu.edu The first step is typically tissue homogenization to disrupt the cellular structure and release the analyte into a suitable buffer. creative-proteomics.com Following homogenization, one of the following extraction techniques is commonly employed:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the partitioning of this compound into the organic phase.
Solid-Phase Extraction (SPE): This is a highly effective and versatile technique for sample cleanup and concentration. mdpi.com The sample is passed through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the properties of this compound.
The goal of any sample preparation technique is to provide a clean sample extract that is compatible with the analytical instrument, while maximizing the recovery of the analyte. nih.gov
Preclinical and in Vitro Metabolic Disposition of Hydroxy Iloperidone D4
In Vitro Metabolic Stability and Biotransformation Kinetics
The in vitro assessment of a compound's metabolic stability and the kinetics of its biotransformation are crucial early steps in drug development. These studies help predict in vivo clearance, potential drug-drug interactions, and the enzymatic pathways responsible for metabolism.
The formation of hydroxy iloperidone (B1671726) is a primary metabolic pathway for iloperidone. This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics. mdpi.com
Iloperidone itself has been shown to interact with and inhibit several CYP isoforms, which can have implications for co-administered medications. The inhibitory potential of iloperidone on various human CYP enzymes has been quantified through the determination of inhibition constant (Ki) values. In studies with human liver microsomes, iloperidone demonstrated a potent noncompetitive inhibition of CYP3A4 and a competitive inhibition of CYP2D6. researchgate.net The inhibitory effect on CYP2D6 was found to be weaker in rat liver microsomes compared to human ones. mdpi.comnih.gov
| CYP Isoform | Test System | Inhibition Type | Ki Value (µM) | Reference |
|---|---|---|---|---|
| CYP3A4 | Human Liver Microsomes | Noncompetitive | 0.38 | researchgate.net |
| CYP2D6 | Human Liver Microsomes | Competitive | 2.9 | researchgate.net |
| CYP2C19 | Human Liver Microsomes | Mixed | 6.5 | researchgate.net |
| CYP1A2 | Human Liver Microsomes | Mixed | 45 | researchgate.net |
| CYP2D | Rat Liver Microsomes | Competitive | 11.5 | mdpi.comnih.gov |
| CYP2D | Rat Brain Microsomes | N/A | 462 | mdpi.comnih.gov |
Chronic administration of iloperidone in animal models has also been shown to affect the expression and activity of various CYP enzymes. In a two-week study with male Wistar rats, iloperidone administration decreased the expression and activity of CYP1A2, CP2B1/2, CYP2C11, and CYP3A1/2, while increasing that of CYP2E1. nih.govnih.gov
Further metabolism of phase I metabolites often involves phase II conjugation reactions, such as glucuronidation, which increases water solubility and facilitates excretion. While the specific conjugation pathways for hydroxy iloperidone are not extensively detailed in the available literature, this is a common metabolic route for hydroxylated drug metabolites.
Preclinical Pharmacokinetic Investigations in Animal Models
Preclinical studies in animal models are fundamental for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. These studies provide insights into the in vivo behavior of the drug and its metabolites.
Pharmacokinetic studies in animal models, such as rats, have been conducted to understand the disposition of iloperidone. Following oral administration to rats, iloperidone is well-absorbed, with an estimated absorption of approximately 75%. fda.gov However, due to significant first-pass metabolism in the intestine or liver, the systemic bioavailability is considerably lower, reported to be around 39% in one study. fda.gov
The distribution of iloperidone is extensive, as indicated by a large apparent volume of distribution. psychopharmacologyinstitute.com In humans, iloperidone and its metabolites are approximately 95% bound to serum proteins. psychopharmacologyinstitute.com
Excretion studies in rats using radiolabeled iloperidone have shown that the primary route of elimination is through the feces. fda.gov This is consistent with extensive biliary excretion of metabolites, a pattern also observed with the structurally related compound, risperidone. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Oral Absorption | Approximately 75% | fda.gov |
| Systemic Bioavailability | Approximately 39% (indicative of high first-pass metabolism) | fda.gov |
| Peak Plasma Time (Oral) | Reached at 3 hours for total radioactivity | fda.gov |
| Primary Route of Elimination | Fecal | fda.gov |
| Excretion Profile | 85% of the dose eliminated in urine or feces within 7 days | fda.gov |
The use of isotopically labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic research. bohrium.com Labeled molecules, such as Hydroxy Iloperidone-d4, serve critical roles as tracers and internal standards in these investigations.
Stable Isotope Tracers (e.g., Deuterium-labeled): this compound is a stable isotope-labeled (SIL) version of the metabolite. The four deuterium (B1214612) atoms (d4) increase its mass by four atomic mass units without significantly altering its chemical properties. This mass difference allows it to be easily distinguished from the unlabeled, endogenously formed metabolite by mass spectrometry (MS). In preclinical studies, SIL compounds are invaluable as internal standards for the accurate quantification of the analyte in complex biological matrices like plasma, urine, or tissue homogenates. They can also be administered to animals to trace metabolic pathways, differentiate drug-derived material from endogenous background, and perform "pulse-chase" type experiments to study metabolic kinetics.
Radiotracers (e.g., Carbon-11 labeled): In addition to stable isotopes, radioactive isotopes are also employed. For instance, Carbon-11 labeled iloperidone ([11C]iloperidone) has been synthesized and used as a radiotracer for Positron Emission Tomography (PET) imaging studies in mice. nih.govresearchgate.net These studies allow for the non-invasive, dynamic visualization and quantification of the drug's distribution in various organs, including the brain, liver, and kidneys, over time. PET imaging with [11C]iloperidone has been used to evaluate its biodistribution, quantify its accumulation in target tissues, and provide insights into its metabolic pathways in living animals. nih.govresearchgate.net Such tracer studies are essential for a comprehensive understanding of a drug's disposition and for bridging the gap between in vitro findings and the in vivo situation.
Molecular Interactions and Mechanistic Research with Hydroxy Iloperidone D4
In Vitro Receptor Binding and Selectivity Investigations of Hydroxy Iloperidone (B1671726)
The therapeutic effects of antipsychotic drugs are largely determined by their interactions with various neurotransmitter receptors in the brain. Hydroxy Iloperidone (P88) has been characterized through in vitro studies to determine its binding affinity and selectivity for a range of receptors, which helps to elucidate its pharmacological profile.
Assessment of Binding Affinities to Neurotransmitter Receptors
Table 1: In Vitro Receptor Binding Affinities of Hydroxy Iloperidone (P88)
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin 5-HT2A | High |
| Adrenergic alpha1 | High |
| Adrenergic alpha2C | High |
| Dopamine (B1211576) D2 | High |
Comparative Receptor Pharmacology with Parent Compound and Other Metabolites
The affinity of the P88 metabolite is generally equal to or less than that of the parent compound. psychopharmacologyinstitute.com In contrast, the other major metabolite, P95, has a more limited receptor interaction profile, showing significant affinity primarily for 5-HT2A and various norepinephrine (B1679862) alpha receptors. nih.govpsychopharmacologyinstitute.com This suggests that Hydroxy Iloperidone (P88) likely contributes more significantly to the dopamine receptor-mediated antipsychotic effects than the P95 metabolite.
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Iloperidone (Parent Compound) | Hydroxy Iloperidone (P88) | P95 Metabolite |
|---|---|---|---|
| Serotonin 5-HT2A | 5.6 psychopharmacologyinstitute.com | High nih.gov | 3.91 psychopharmacologyinstitute.com |
| Dopamine D2 | 6.3 psychopharmacologyinstitute.com | High nih.gov | Low Affinity |
| Dopamine D3 | 7.1 psychopharmacologyinstitute.com | Not specified | Not specified |
| Norepinephrine α1A | 0.36 (general α1) psychopharmacologyinstitute.com | High nih.gov | 4.7 psychopharmacologyinstitute.com |
| Norepinephrine α1B | Not specified | Not specified | 2.7 psychopharmacologyinstitute.com |
| Norepinephrine α1D | Not specified | Not specified | 8.8 psychopharmacologyinstitute.com |
| Norepinephrine α2C | High nih.gov | High nih.gov | 4.7 psychopharmacologyinstitute.com |
In Vitro Studies of Enzyme Inhibition or Induction Potential
The potential for a drug to inhibit or induce metabolic enzymes is a critical aspect of its preclinical evaluation, as this can predict the likelihood of drug-drug interactions. Iloperidone and, by extension, its metabolites like Hydroxy Iloperidone, have been studied in vitro to assess their effects on the major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.
Investigation of Drug-Drug Interaction Mechanisms in Preclinical Models
Preclinical in vitro studies using human liver microsomes are instrumental in identifying the mechanisms through which a compound might cause drug-drug interactions. For Iloperidone, these studies have shown that it can inhibit several key CYP enzymes. nih.gov Iloperidone is a potent inhibitor of CYP3A4 and CYP2D6. nih.govresearchgate.net The inhibition of CYP3A4 occurs via a noncompetitive mechanism, while the inhibition of CYP2D6 is competitive. nih.govresearchgate.net
Iloperidone also demonstrates inhibitory effects on CYP1A2 and CYP2C19, but it does not significantly affect CYP2C9. nih.govresearchgate.net These findings are crucial for predicting potential pharmacokinetic interactions when Iloperidone is co-administered with other drugs that are substrates for these enzymes. mdpi.comnih.gov For instance, co-administration with a strong inhibitor of CYP2D6 or CYP3A4 would be expected to increase the plasma concentration of Iloperidone and its metabolites, including Hydroxy Iloperidone. Conversely, Iloperidone could increase the concentration of other drugs metabolized by these enzymes. While specific studies on the enzyme induction potential of Hydroxy Iloperidone are not detailed, chronic treatment with the parent compound in animal models has been shown to decrease the expression and activity of several CYP enzymes, including CYP1A, CYP2B, CYP2C11, and CYP3A, while increasing the expression and activity of CYP2E1. nih.gov
Table 3: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Iloperidone
| Enzyme | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|
| CYP3A4 | Noncompetitive | 0.3-0.38 µM researchgate.net |
| CYP2D6 | Competitive | 2.9-10 µM researchgate.net |
| CYP2C19 | Mixed | 6.5-32 µM researchgate.net |
| CYP1A2 | Not specified | 31-45 µM researchgate.net |
| CYP2C9 | No effect | Not applicable researchgate.net |
These preclinical data provide a mechanistic basis for understanding and predicting the drug-drug interaction profile of Iloperidone and its active metabolite, Hydroxy Iloperidone.
Table of Mentioned Compounds
| Compound Name |
|---|
| Hydroxy Iloperidone-d4 |
| Hydroxy Iloperidone |
| Iloperidone |
| P88 |
| P95 |
| Serotonin |
| Dopamine |
| Norepinephrine |
| Haloperidol |
| Ziprasidone |
Applications of Hydroxy Iloperidone D4 As a Research Tool
Role as an Internal Standard in Quantitative Bioanalysis
One of the foremost applications of Hydroxy Iloperidone-d4 is its use as an internal standard in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added to samples at a known concentration. It helps to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the results. aptochem.com
A multi-analyte LC-MS/MS method has been developed and validated for the simultaneous quantification of 38 antipsychotics and their metabolites in plasma, where "OH-iloperidone-D4" is explicitly listed as one of the deuterated internal standards used. This method highlights the utility of this compound in a high-throughput clinical setting for therapeutic drug monitoring and forensic analysis. The use of a deuterated internal standard like this compound is crucial for achieving the necessary selectivity and sensitivity for quantifying multiple analytes in a single run.
Advantages in Accuracy and Precision in Complex Biological Matrices
The use of deuterated internal standards like this compound offers significant advantages in enhancing the accuracy and precision of quantitative bioanalytical methods, especially when dealing with complex biological matrices such as plasma, serum, or urine. clearsynth.comkcasbio.com These matrices contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect."
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several reasons: aptochem.comscispace.com
Co-elution with the Analyte: this compound has nearly identical chromatographic behavior to the non-labeled Hydroxy Iloperidone (B1671726). This co-elution ensures that both the analyte and the internal standard experience the same matrix effects and any variations in the ionization process within the mass spectrometer.
Correction for Matrix Effects: By co-eluting, the deuterated internal standard effectively compensates for signal suppression or enhancement caused by the biological matrix, leading to more accurate quantification. kcasbio.com
Similar Extraction Recovery: During the sample preparation process, which often involves techniques like liquid-liquid extraction or solid-phase extraction, the deuterated standard will have a recovery rate that is almost identical to that of the unlabeled analyte. This corrects for any analyte loss during these steps.
Improved Precision: The use of a deuterated internal standard minimizes the variability between samples, leading to improved precision in the measurements.
The table below summarizes the key advantages of using a deuterated internal standard like this compound in bioanalysis.
| Advantage | Description |
| Enhanced Accuracy | Corrects for matrix effects and variations in extraction recovery, leading to results that are closer to the true value. |
| Improved Precision | Minimizes variability between replicate measurements and different samples, resulting in lower coefficients of variation. |
| Increased Robustness | The method becomes less susceptible to variations in experimental conditions, making it more reliable for routine use. |
| Higher Throughput | Reliable internal standardization can simplify sample preparation and reduce the need for extensive method re-validation. |
Utility in Stable Isotope Metabolic Tracing and Pathway Elucidation
While direct studies detailing the use of this compound for metabolic tracing are not extensively published, the principles of stable isotope labeling make it an ideal tool for such applications. Stable isotope tracing is a powerful technique used to follow the metabolic fate of a compound within a biological system. nih.govmusechem.commetsol.com By introducing a labeled compound, researchers can track its conversion into various metabolites, providing a detailed map of the metabolic pathways.
In the context of iloperidone, administering this compound could help in several ways:
Confirmation of Metabolic Pathways: Iloperidone is known to be metabolized to Hydroxy Iloperidone (also known as P88). drugbank.com By administering deuterated Hydroxy Iloperidone, researchers could confirm if it undergoes further metabolism and identify the subsequent downstream metabolites. The presence of the deuterium (B1214612) label would unambiguously identify metabolites originating from the administered Hydroxy Iloperidone.
Quantification of Metabolite Formation: Stable isotope labeling allows for the precise quantification of the rate of formation and elimination of metabolites. This information is crucial for building accurate pharmacokinetic models.
Investigation of Drug-Drug Interactions: By using this compound, researchers can investigate how co-administered drugs affect the metabolism of this specific metabolite without interference from the endogenously produced Hydroxy Iloperidone from the parent drug, iloperidone.
Contributions to Mechanistic Understanding of Drug Metabolism and Disposition
The use of deuterated compounds like this compound can provide significant mechanistic insights into the processes of drug metabolism and disposition (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov While its primary reported use is as an internal standard, its application in mechanistic studies is a logical extension of its properties.
Elucidating Enzyme Kinetics: The deuterium isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to study the rate-limiting steps in enzymatic reactions. If the deuteration is at a site of metabolic transformation, a slower rate of metabolism can be observed, providing evidence for the specific enzyme and mechanism involved in that metabolic step.
Identifying Active Transporters: By labeling Hydroxy Iloperidone, its transport across cell membranes by various drug transporters can be studied. This can help in understanding its distribution into different tissues and its elimination from the body.
Understanding Inter-individual Variability: The metabolism of iloperidone is known to be affected by genetic polymorphisms in drug-metabolizing enzymes like CYP2D6. nih.govnih.gov Studies using this compound could help to precisely phenotype individuals based on their ability to metabolize this key active metabolite, contributing to the field of personalized medicine.
The following table outlines the key metabolic pathways of Iloperidone, the parent compound of Hydroxy Iloperidone.
| Metabolic Pathway | Primary Enzyme(s) Involved | Major Metabolite(s) |
| Carbonyl Reduction | Cytosolic enzymes | Hydroxy Iloperidone (P88) |
| Hydroxylation | CYP2D6 | P95 |
| O-demethylation | CYP3A4 | P89 |
Data sourced from DrugBank and other pharmacological reviews. drugbank.com
Emerging Research Directions and Methodological Advances for Deuterated Metabolites
Integration with Advanced Analytical Platforms and Omics Technologies
The primary role of deuterated metabolites like Hydroxy Iloperidone-d4 is to serve as superior internal standards in quantitative bioanalysis. Their integration with advanced analytical platforms, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become indispensable for accurate pharmacokinetic and metabolic studies.
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in LC-MS/MS assays. Because this compound is chemically almost identical to its non-deuterated (protio) counterpart, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization. This co-elution allows it to effectively normalize and correct for variations that can occur during analysis, such as ion suppression or enhancement caused by the sample matrix (e.g., plasma). The distinct mass difference between the deuterated standard and the native analyte allows the mass spectrometer to measure both simultaneously, leading to highly precise and accurate quantification.
While mass spectrometry is the principal platform, Nuclear Magnetic Resonance (NMR) spectroscopy also benefits from deuterium (B1214612) labeling. The substitution of hydrogen with deuterium can simplify complex proton NMR spectra, aiding in the structural elucidation of metabolites.
In the context of "omics" technologies, particularly metabolomics, deuterated standards are crucial for tracking the metabolic fate of drugs. By introducing a deuterated parent drug, researchers can trace the appearance of its deuterated metabolites against a complex background of endogenous molecules, providing a clear picture of metabolic pathways and rates. However, challenges can arise, as deuterium substitution can sometimes lead to slight shifts in chromatographic retention time or, in rare cases, differential matrix effects, which must be carefully evaluated during method development.
| Analytical Platform | Application with this compound | Key Advantage |
|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Hydroxy Iloperidone (B1671726). | Corrects for matrix effects, ion suppression/enhancement, and variability in sample extraction, leading to high accuracy and precision. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Aids in structural confirmation and can simplify complex spectra by removing signals from deuterated positions. | Facilitates the structural elucidation of metabolites in complex biological samples. |
| Metabolomics ("Omics") | Enables tracing of metabolic pathways by following the deuterated label from the parent drug to its various metabolites. | Provides clear identification of drug-related metabolic products against a high background of endogenous compounds. |
Potential for Computational Modeling and Predictive Metabolism Studies
In silico—or computational—approaches are increasingly vital in drug discovery for predicting how a compound will be metabolized, thereby saving significant time and resources. These tools are used to forecast various metabolic aspects, including which enzymes are involved, the sites on the molecule that are most likely to be modified (Sites of Metabolism or SoMs), and the structures of the resulting metabolites.
Computational metabolism prediction generally falls into two categories:
Ligand-based methods: These approaches rely on the chemical structure of the drug molecule itself to predict its metabolic fate.
Structure-based methods: These methods use the 3D structure of the metabolic enzyme (like Cytochrome P450) and simulate its interaction with the drug to predict metabolism.
For deuterated compounds such as this compound, these predictive studies are particularly important due to the "deuterium kinetic isotope effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and breaking it requires more energy. Consequently, metabolic processes that involve cleaving this bond, such as hydroxylation by CYP enzymes, can be slowed down. This effect can alter the entire metabolic profile of a drug.
While many in silico tools like BioTransformer and SMARTCyp can predict metabolism for standard compounds, specialized software is required to account for the KIE in deuterated molecules. One such tool, Molecular Forecaster, includes a module specifically designed to predict the SoMs and metabolites of compounds containing C-D bonds, modeling the transition states to account for the isotopic effect. These computational models help researchers strategically place deuterium atoms to enhance a drug's metabolic stability or to direct metabolism away from the formation of toxic byproducts.
| Computational Approach | Relevance to Deuterated Metabolites (e.g., this compound) | Example Software/Platform |
|---|---|---|
| Site of Metabolism (SoM) Prediction | Predicts which C-H bonds are most likely to be oxidized. For deuterated compounds, it helps anticipate how replacing H with D will alter metabolic "hot spots". | SMARTCyp, MetaSite |
| Metabolite Structure Prediction | Generates the likely chemical structures of metabolites formed through Phase I and Phase II reactions. | BioTransformer, Meteor |
| Kinetic Isotope Effect (KIE) Modeling | Specifically models the impact of deuterium substitution on reaction rates, which is crucial for accurately predicting the metabolism of deuterated drugs. | Molecular Forecaster |
Development of Novel Synthetic Routes for Deuterated Complex Molecules
The synthesis of complex deuterated molecules like this compound requires specialized chemical methods that can introduce deuterium atoms at specific positions with high efficiency and isotopic purity. The development of novel synthetic routes is an active area of research, driven by the increasing demand for deuterated compounds in pharmaceutical development and as analytical standards.
Several key strategies are employed for the synthesis of deuterated molecules:
Synthesis from Deuterated Precursors: This is a common approach where a simple, commercially available deuterated starting material (e.g., a deuterated aldehyde or aniline-d5) is incorporated early in a known synthetic pathway. For a molecule like this compound, this could involve using a deuterated version of one of the key building blocks in an established iloperidone synthesis route.
Use of Deuterated Reagents: This method involves using reagents where hydrogen has been replaced by deuterium, such as deuterated reducing agents (e.g., sodium borodeuteride) or deuterated solvents (e.g., D₂O).
Transition-Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This advanced technique uses a metal catalyst (e.g., based on iridium, rhodium, or iron) to directly exchange C-H bonds on a fully formed molecule with deuterium from a source like D₂ gas or heavy water (D₂O). This method is powerful for late-stage deuteration but controlling the selectivity to label only the desired positions can be a challenge.
Enzymatic Synthesis: Biocatalysis, using purified enzymes, offers an alternative that operates under mild conditions and provides exceptional selectivity (chemo-, regio-, and enantioselectivity). This can be particularly useful for creating chiral deuterated molecules and can be more efficient than traditional chemical synthesis for certain transformations.
A significant challenge in these syntheses is controlling the precise location and number of deuterium atoms incorporated, as failure to do so can result in mixtures that are difficult to separate.
| Synthetic Method | Description | Advantages | Challenges |
|---|---|---|---|
| Synthesis from Deuterated Precursors | Incorporating a simple deuterated building block into a multi-step synthesis. | High control over the position of the deuterium label. | Requires availability of the specific deuterated starting material. |
| Metal-Catalyzed H/D Exchange | Directly swapping hydrogen for deuterium on a complex molecule using a metal catalyst and a deuterium source. | Useful for late-stage functionalization without re-synthesizing the entire molecule. | Can be difficult to achieve high selectivity for the desired position; may lead to over-labeling. |
| Organocatalysis | Using small organic molecules (e.g., N-heterocyclic carbenes) to catalyze H/D exchange. | Avoids the use of expensive or toxic metals; can offer unique selectivity. | Scope and applicability are still under development for complex molecules. |
| Enzymatic Synthesis | Using enzymes to perform specific chemical transformations with deuterium. | Extremely high selectivity (regio- and stereospecificity); mild reaction conditions. | Requires specific enzymes that may not be available for all desired reactions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
